3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific compound is notable for its trifluoromethyl group, which enhances its biological activity and chemical reactivity. It is often used in research related to drug development due to its potential therapeutic properties .
The synthesis of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with trifluoroacetic anhydride or trifluoromethylating agents under controlled conditions.
The molecular structure of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride can be described as follows:
The compound's structure can be represented using canonical SMILES notation: C1=CC(=C(N=C1)C(F)(F)F).Cl
.
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride participates in various chemical reactions:
The mechanism of action of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Acidic (due to HCl) |
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride has several significant applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2